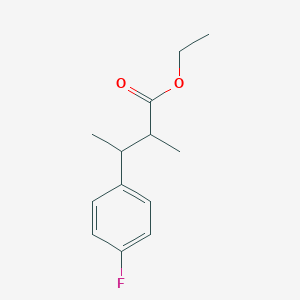

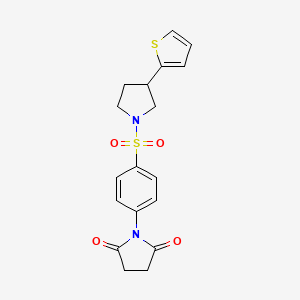

![molecular formula C13H11ClN2O2S B2827608 6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320885-74-1](/img/structure/B2827608.png)

6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure composed of a pyrrole ring fused with a pyridine ring. Attached to this core is a sulfonyl group (-SO2-) linked to a 2-chlorophenyl group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like nucleophilic aromatic substitution, condensation, and cyclization . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrrole and pyridine), a sulfonyl group, and a chlorine atom on the phenyl ring . These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The sulfonyl group could undergo reactions with nucleophiles, and the chlorine atom could be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a sulfonyl group could potentially make the compound relatively stable. The chlorine atom could make the compound more polar, potentially affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound is involved in the synthesis of sulfonated tetrahydropyridine derivatives via radical reactions, demonstrating its utility in organic chemistry for generating complex molecular architectures. The process is efficient and proceeds without the need for catalysts or additives, highlighting the compound's versatility in synthesizing heterocyclic structures (An & Wu, 2017). Furthermore, it plays a role in creating pyrrolidine derivatives, showcasing its applicability in generating valuable scaffolds for medicinal chemistry and drug discovery (Smolobochkin et al., 2017).

Pharmacological Characterization

In pharmacology, derivatives of the mentioned compound have been explored for their binding properties to receptors, such as the 5-HT6 receptor, indicating potential therapeutic applications in treating cognitive deficits. The compound's ability to influence neurotransmission suggests its importance in developing new drugs for neurological disorders (Riemer et al., 2003).

Material Science Applications

In material science, derivatives of "6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine" have been used to synthesize novel polymers with desirable properties such as high refractivity, indicating their potential in optical materials and electronic devices. The incorporation of pyridine and sulfone units into polymers results in materials with excellent thermal stability, mechanical strength, and optical clarity, making them suitable for advanced technological applications (Guan et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2S/c14-11-5-1-2-6-13(11)19(17,18)16-8-10-4-3-7-15-12(10)9-16/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQBCQCNIZKFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1S(=O)(=O)C3=CC=CC=C3Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

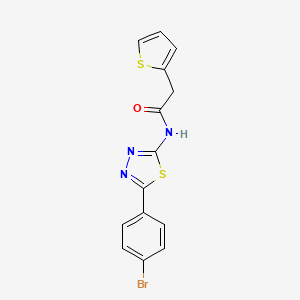

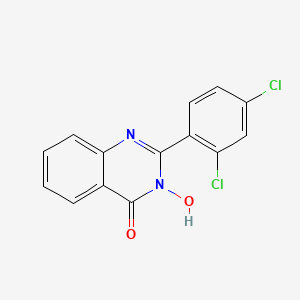

![3-chloro-N-(naphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827525.png)

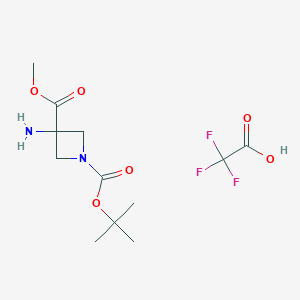

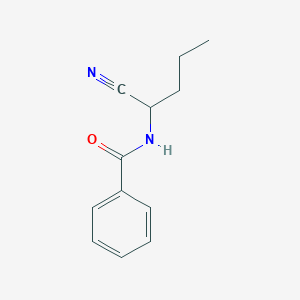

![N-(1-cyano-1,2-dimethylpropyl)-2-({11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2827526.png)

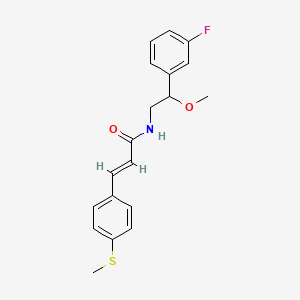

![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide](/img/structure/B2827535.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)

![N-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2827542.png)

![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)